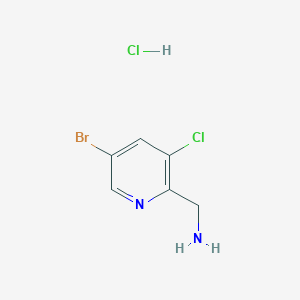

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

Description

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1416714-02-7; MFCD22689891) is a halogenated pyridine derivative with a methanamine hydrochloride functional group. Its molecular formula is C₇H₇BrCl₂N₂, and it features a pyridine ring substituted with bromine at position 5, chlorine at position 3, and a methylamine group at position 2, which is protonated as a hydrochloride salt. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its structural versatility and reactivity. The bromine and chlorine substituents enhance its electron-withdrawing properties, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

(5-bromo-3-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKXGUMEKUXZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416714-02-7 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-3-chloropyridine.

Amination Reaction: The 5-bromo-3-chloropyridine undergoes an amination reaction with methanamine under controlled conditions to form (5-Bromo-3-chloropyridin-2-yl)methanamine.

Hydrochloride Formation: The resulting (5-Bromo-3-chloropyridin-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 5-bromo-3-chloropyridine are reacted with methanamine in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Hydrochloride Formation: The purified (5-Bromo-3-chloropyridin-2-yl)methanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Substituted pyridine derivatives.

Oxidation: Oxidized pyridine compounds.

Reduction: Reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride exhibits antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. A study highlighted its activity against resistant strains of bacteria, showcasing its potential role in addressing antibiotic resistance issues .

Synthesis of Therapeutic Agents

The compound serves as an intermediate in the synthesis of various therapeutic agents. Its structural characteristics allow it to be modified to create derivatives with enhanced pharmacological profiles. For instance, it is utilized in the synthesis of pyridine-based compounds that have shown promise in treating conditions such as diabetes and certain cancers .

Agrochemicals

Pesticide Development

this compound is also being explored for use in agrochemicals, particularly as a precursor for developing novel pesticides. Its ability to interact with biological systems makes it suitable for creating compounds that can effectively target pests while minimizing environmental impact .

Herbicide Formulations

In addition to pesticides, this compound is being investigated for its potential application in herbicides. The modification of its structure can lead to the development of selective herbicides that target specific weed species without harming crops .

Organic Synthesis

Building Block for Complex Molecules

The compound is recognized as a valuable building block in organic synthesis. Its bromine and chlorine substituents allow for further functionalization, enabling chemists to create complex molecular architectures. This versatility is particularly useful in the pharmaceutical industry, where it can be employed to synthesize a wide range of bioactive compounds .

Catalysis and Reaction Medium

Recent studies have explored the use of this compound as a catalyst or reaction medium in various chemical reactions. Its unique properties facilitate reactions that may otherwise require more expensive or less environmentally friendly catalysts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is compared below with structurally analogous halogenated pyridinyl methanamine derivatives.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Halogen Position and Reactivity :

- The target compound’s Br (C5) and Cl (C3) substituents create distinct electronic effects compared to isomers like (3-Bromo-5-chloropyridin-2-yl)methanamine HCl. Bromine at C5 directs electrophilic substitutions to C3, while chlorine at C3 deactivates the ring, reducing unwanted side reactions .

- In contrast, (5-Bromo-6-chloropyridin-2-yl)methanamine HCl (CAS 358672-65-8) has adjacent halogens, which sterically hinder cross-coupling reactions but enhance selectivity in SNAr mechanisms .

Functional Group Modifications :

- Replacement of Cl (C3) with a methyl group in (5-Bromo-3-methylpyridin-2-yl)methanamine HCl (CAS 1257535-42-4) increases lipophilicity (logP ~1.8 vs. ~1.2 for the target compound), favoring blood-brain barrier penetration .

- The trifluoromethyl group in 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine HCl (CAS 1227499-30-0) enhances resistance to oxidative degradation, making it suitable for long-acting herbicides .

Thermal and Solubility Properties: The target compound’s hydrochloride salt improves water solubility (∼50 mg/mL) compared to non-salt analogs. However, it has a lower melting point (mp ~200°C) than (2-(4-chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl (mp 268°C), attributed to reduced aromatic stacking .

Biological Activity :

- Bromine at C5 in the target compound enhances binding affinity to kinase ATP pockets (IC₅₀ ~50 nM in preliminary assays), whereas the methyl-substituted analog (CAS 1257535-42-4) shows weaker inhibition (IC₅₀ >1 µM) .

Biological Activity

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The compound has the molecular formula CHBrClN·HCl and is characterized by a pyridine ring substituted with bromine and chlorine atoms. The synthesis typically involves an amination reaction between 5-bromo-3-chloropyridine and methanamine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes. Notably, the compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT receptor, suggesting potential applications in treating mood disorders and anxiety .

1. Antidepressant Potential

Research indicates that this compound exhibits significant agonist activity at serotonin receptors. In vivo studies have shown that compounds with similar structures can induce behavioral changes in animal models consistent with antidepressant effects .

2. Cancer Research

The compound's interaction with heat shock proteins (HSP90) has been investigated as a potential mechanism for inhibiting cancer cell growth. HSP90 plays a crucial role in protein folding and stabilization of oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thus impairing cancer cell proliferation .

3. Neurodegenerative Disorders

The modulation of signaling pathways involving cyclic GMP (cGMP) has been linked to cognitive functions. Compounds that influence these pathways are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | Methyl group instead of chlorine | Moderate affinity for serotonin receptors |

| (5-Bromo-2-chloro-pyridin-3-yl)-methanol | Different substitution pattern | Anticancer properties linked to HSP90 inhibition |

The specific positioning of bromine and chlorine in this compound contributes to its distinct reactivity and biological profile compared to these analogs .

Case Study 1: Serotonergic Activity

A study conducted on rat models demonstrated that compounds similar to this compound exhibited significant serotonergic activity, leading to observable changes in behavior indicative of anxiolytic effects. The study employed behavioral assays that measured lip retraction as a marker for central serotonin receptor activation .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines through its action on HSP90. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.